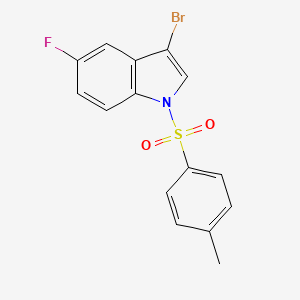

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole

CAS No.: 887338-48-9

Cat. No.: VC5462691

Molecular Formula: C15H11BrFNO2S

Molecular Weight: 368.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887338-48-9 |

|---|---|

| Molecular Formula | C15H11BrFNO2S |

| Molecular Weight | 368.22 |

| IUPAC Name | 3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylindole |

| Standard InChI | InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3 |

| Standard InChI Key | GUWFEADJNZQXFC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole belongs to the indole class of heterocyclic compounds, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key structural attributes include:

-

Substituents: A bromine atom at position 3, a fluorine atom at position 5, and a tosyl group (-SOCHCH) at position 1 .

-

Molecular Formula: .

The tosyl group enhances the compound’s stability during synthetic reactions, while the halogen atoms (Br and F) modulate electronic effects and binding interactions in biological targets .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole involves a multi-step process, as demonstrated in the preparation of analogous influenza inhibitors :

-

Tosyl Protection:

-

Bromination:

-

Functionalization:

Table 1: Key Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tosyl protection | TsCl, NaOH, PTC | 88 |

| 2 | Bromination | NBS, CHCl | 75–90 |

| 3 | Boronation | Bis(pinacolato)diboron, Pd | 52 |

Physicochemical Properties

Spectroscopic Data

-

NMR: Characteristic signals for aromatic protons (δ 7.2–8.1 ppm), tosyl methyl (δ 2.4 ppm), and indole NH (absent due to tosyl protection) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 368.22 .

Applications in Drug Discovery

Role in Influenza Inhibitor Development

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is a key intermediate in synthesizing 11a, a potent influenza PB2 inhibitor .

-

Bioisosteric Replacement: The 7-fluoroindole scaffold replaces 7-azaindole in Pimodivir analogs, improving metabolic stability and reducing aldehyde oxidase-mediated degradation .

-

In Vivo Efficacy: 11a demonstrated oral bioavailability in mice and dogs, with efficacy in lethal infection models .

Table 2: Comparative Pharmacokinetic Data for 11a

| Parameter | Value |

|---|---|

| Metabolic Stability | Cl < 7.7 μL/min/mg |

| hERG Inhibition | > 10 μM |

| Ames Test | Negative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume